molecular formula C21H21ClFN5O3S B2830116 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189858-14-7

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2830116
CAS No.: 1189858-14-7
M. Wt: 477.94
InChI Key: FMLVQRFIAFMAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-4-carboxamide derivative featuring a piperazine sulfonyl group substituted with a 3-chlorophenyl ring and an N-(4-fluorophenyl) carboxamide moiety. The structural complexity of this molecule combines a pyrazole core with a sulfonamide-linked piperazine, which is a common pharmacophore in medicinal chemistry for targeting receptors such as cannabinoid (CB1) or serotonin receptors. The 3-chlorophenyl and 4-fluorophenyl groups likely influence lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O3S/c1-26-14-19(20(29)24-17-7-5-16(23)6-8-17)21(25-26)32(30,31)28-11-9-27(10-12-28)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVQRFIAFMAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(pyridin-3-ylmethyl)aminobenzofuro[3,2-d]pyrimidine-2-carboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 4-(pyridin-3-ylmethyl)aminobenzofuro[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(pyridin-3-ylmethyl)aminobenzofuro[3,2-d]pyrimidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-ylmethyl)aminobenzofuro[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Key Substituents Target/Activity IC50/Potency Reference Evidence
Target Compound : 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide - Pyrazole-4-carboxamide
- 3-Chlorophenyl-piperazine sulfonyl
- 4-Fluorophenyl
Hypothesized: CB1 or 5-HT receptors Not reported [Inferred from 2,3,6]
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Pyrazole-3-carboxamide
- Dichlorophenyl
- 3-Pyridylmethyl
Cannabinoid CB1 receptor antagonist IC50 = 0.139 nM (CB1)
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide - Pyrazole-4-carboxamide
- 4-Chlorophenyl-piperazine sulfonyl
- Methoxypropyl
Unspecified; sulfonamide-based design Not reported
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide - Pyrazole sulfonamide
- 4-Chlorophenyl
- Benzenesulfonamide
COX inhibition (hypothesized) Not reported
Anandamide (Arachidonylethanolamide) - Ethanolamide-linked arachidonic acid Endogenous CB1/CB2 receptor agonist EC50 ~ 100 nM (CB1)

Comparison with Pyrazole Carboxamide Derivatives

The target compound shares a pyrazole carboxamide backbone with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (). However, critical differences include:

  • Position of Carboxamide : The target compound has a pyrazole-4-carboxamide, whereas the comparator in is a pyrazole-3-carboxamide. This positional shift may alter receptor binding orientation.
  • Substituent Effects : The target’s 3-chlorophenyl-piperazine sulfonyl group introduces bulk and polarity compared to the dichlorophenyl and pyridylmethyl groups in the CB1 antagonist. This could reduce CNS penetration but improve selectivity for peripheral targets .
  • Potency Gap: The CB1 antagonist in has a sub-nanomolar IC50 (0.139 nM), highlighting the importance of dichlorophenyl and pyridylmethyl groups for high-affinity CB1 binding. The target compound’s fluorophenyl and sulfonyl groups may shift its activity toward other receptors, such as 5-HT or adenosine receptors .

Comparison with Piperazine Sulfonamide Derivatives

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide () shares the piperazine sulfonyl motif but differs in substituents:

  • Chlorophenyl Position : The 4-chlorophenyl group () vs. 3-chlorophenyl (target) may influence piperazine conformation and receptor interactions. Meta-substitution (3-chloro) could enhance steric hindrance or π-stacking in hydrophobic pockets .
  • Carboxamide Side Chain : The methoxypropyl group in vs. 4-fluorophenyl in the target compound affects lipophilicity. Fluorophenyl groups often improve metabolic stability and binding affinity due to electronegativity and reduced oxidative metabolism .

Comparison with Sulfonamide-Based Pyrazoles

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () lacks the piperazine linker but includes a benzenesulfonamide group. Key contrasts:

  • Sulfonamide Role : In , the sulfonamide is directly attached to benzene, typical in COX inhibitors (e.g., celecoxib analogs). The target compound’s sulfonamide links to piperazine, suggesting a different target profile, possibly GPCRs .

Functional Implications from Endogenous Ligands

Anandamide (), an endogenous CB1 agonist, underscores the importance of flexible alkyl chains (e.g., arachidonyl) for receptor activation. The target compound’s rigid pyrazole-piperazine scaffold may favor antagonism or allosteric modulation, similar to synthetic CB1 antagonists like the compound in .

Biological Activity

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure, which includes a piperazine ring and a pyrazole moiety, suggests significant biological activity, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN5O3SC_{23}H_{25}ClN_5O_3S. The presence of various functional groups contributes to its unique biological properties. The compound features:

  • Piperazine ring : Known for its role in drug design due to its ability to interact with various receptors.
  • Chlorophenyl and fluorophenyl substituents : These groups enhance lipophilicity and receptor binding affinity.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibitory activities.

The primary mechanism of action involves the compound acting as a serotonergic antagonist , which means it binds to serotonin receptors without activating them. This antagonistic action can modulate serotonin-related pathways, potentially making the compound useful in treating disorders linked to serotonin dysregulation, such as depression and anxiety disorders .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some related compounds have demonstrated potent antifungal activity against strains such as Mycobacterium tuberculosis H37Rv, suggesting that this compound may also possess similar properties .

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The introduction of sulfonamide functionalities has been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

The sulfonamide group is known for its enzyme inhibitory effects. Specifically, compounds with this moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are significant targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Case Studies and Research Findings

StudyFindings
Pickard et al. (2013)Investigated 3-(4-chlorophenyl)-4-substituted pyrazole derivatives; some showed antifungal activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv .
Nafeesa et al. (2015)Evaluated synthesized compounds for antibacterial activity; highlighted the importance of sulfonamide functionality in enhancing biological activity .
ChemDiv ScreeningIdentified potential candidates for drug development based on structural similarities; noted the importance of piperazine derivatives in medicinal chemistry .

Q & A

Q. What synthetic routes and purification strategies are recommended for synthesizing this compound?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Sulfonylation : React 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .

Pyrazole-carboxamide coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the 4-fluorophenyl group to the pyrazole core .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Confirm the presence of the piperazine ring (δ 2.8–3.5 ppm, multiplet), sulfonyl group (no direct protons), and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
  • 13C NMR : Identify carboxamide carbonyl (δ ~165 ppm) and sulfonyl sulfur-linked carbons (δ ~55 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~506.1 g/mol) .

Q. What computational tools are used to predict the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Use the General Solubility Equation (GSE) with calculated logP values (e.g., via ChemAxon or ACD/Labs). The sulfonyl and carboxamide groups enhance hydrophilicity, but the aromatic rings may reduce aqueous solubility .
  • Stability : Perform DFT calculations (e.g., Gaussian 09) to assess hydrolytic degradation pathways, focusing on sulfonamide bond stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with serotonin (5-HT) or dopamine receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use HEK293 cells expressing human 5-HT1A or D2 receptors. Compete against [3H]-8-OH-DPAT (5-HT1A) or [3H]-spiperone (D2) to calculate IC50 values. Include positive controls (e.g., ketanserin for 5-HT2A) .
  • Functional Assays : Measure cAMP inhibition (for 5-HT1A) or β-arrestin recruitment (for D2) using BRET or luciferase-based systems .
  • Computational Docking : Perform AutoDock Vina simulations to map binding poses within receptor crystal structures (e.g., PDB 7E2Z for 5-HT1A) .

Q. How can discrepancies in biological activity data across structural analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl in the piperazine ring) and test in receptor binding assays. Correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity changes .
  • Meta-Analysis : Compare published IC50 values for analogs (e.g., methyl vs. ethyl groups on the pyrazole) to identify trends. Use GraphPad Prism for statistical validation of outliers .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
  • Blood-Brain Barrier (BBB) Penetration : Calculate logBB values using PAMPA-BBB assays . The sulfonyl group may limit passive diffusion, necessitating prodrug strategies (e.g., esterification of the carboxamide) .

Q. How can in silico methods predict off-target interactions?

  • Methodological Answer :
  • PharmaDB Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., sigma receptors, monoamine oxidases). Validate with thermal shift assays (TSA) to detect protein-ligand binding .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability to non-target proteins (e.g., serum albumin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.